molecular formula C14H13NO2 B11882345 1-(2-Acetylquinolin-8-yl)propan-1-one

1-(2-Acetylquinolin-8-yl)propan-1-one

Cat. No.: B11882345
M. Wt: 227.26 g/mol
InChI Key: LLCVYOKIMZBRMH-UHFFFAOYSA-N
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Description

1-(2-Acetylquinolin-8-yl)propan-1-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetylquinolin-8-yl)propan-1-one can be achieved through several methods, including the Friedländer quinoline synthesis. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration. For instance, poly(phosphoric acid) can be used as an assisting agent in a solvent-free environment to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Friedländer synthesis for large-scale operations. This could include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, employing catalysts and optimizing reaction conditions such as temperature and pressure can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetylquinolin-8-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the ketone group to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.

Scientific Research Applications

1-(2-Acetylquinolin-8-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Acetylquinolin-8-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylquinolin-2-yl)propan-1-one: Another quinoline derivative with a phenyl group at the 4-position.

    1-(5-Chloro-2,3-dihydroindol-1-yl)-2-methyl-3-(1-methylpyrazol-4-yl)propan-1-one: A compound with a similar core structure but different substituents.

Uniqueness

1-(2-Acetylquinolin-8-yl)propan-1-one is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-(2-acetylquinolin-8-yl)propan-1-one

InChI

InChI=1S/C14H13NO2/c1-3-13(17)11-6-4-5-10-7-8-12(9(2)16)15-14(10)11/h4-8H,3H2,1-2H3

InChI Key

LLCVYOKIMZBRMH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC2=C1N=C(C=C2)C(=O)C

Origin of Product

United States

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